REACTION_CXSMILES
|
N(C(C)C)C(C)C.C([Li])CCC.[CH3:13][Si:14]([CH3:57])([CH3:56])[CH2:15][CH2:16][O:17][CH2:18][O:19][C:20]1[CH:25]=[C:24]([O:26][CH2:27][O:28][CH2:29][CH2:30][Si:31]([CH3:34])([CH3:33])[CH3:32])[CH:23]=[CH:22][C:21]=1[C:35]1[C:36](=[O:55])[O:37][C:38]2[C:43]([C:44]=1[CH3:45])=[CH:42][CH:41]=[C:40]([O:46][CH2:47][O:48][CH2:49][CH2:50][Si:51]([CH3:54])([CH3:53])[CH3:52])[CH:39]=2.[Br:58]Br.C([O-])(O)=O.[Na+].[O-]S([O-])=O.[Na+].[Na+]>CCCCCC.C1COCC1.CCOC(C)=O>[CH3:57][Si:14]([CH3:56])([CH3:13])[CH2:15][CH2:16][O:17][CH2:18][O:19][C:20]1[CH:25]=[C:24]([O:26][CH2:27][O:28][CH2:29][CH2:30][Si:31]([CH3:32])([CH3:33])[CH3:34])[CH:23]=[CH:22][C:21]=1[C:35]1[C:36](=[O:55])[O:37][C:38]2[C:43]([C:44]=1[CH2:45][Br:58])=[CH:42][CH:41]=[C:40]([O:46][CH2:47][O:48][CH2:49][CH2:50][Si:51]([CH3:54])([CH3:53])[CH3:52])[CH:39]=2 |f:4.5,6.7.8|
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
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N(C(C)C)C(C)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
6.3 mL
|
Type
|
reactant
|
Smiles
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C(CCC)[Li]
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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CCCCCC
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Name
|
|
Quantity
|
5.1 g
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Type
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reactant
|
Smiles
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C[Si](CCOCOC1=C(C=CC(=C1)OCOCC[Si](C)(C)C)C=1C(OC2=CC(=CC=C2C1C)OCOCC[Si](C)(C)C)=O)(C)C
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Name
|
|
Quantity
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20 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
0.76 mL
|
Type
|
reactant
|
Smiles
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BrBr
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
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C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
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[O-]S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0.5 L
|
Type
|
solvent
|
Smiles
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CCOC(=O)C
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Control Type
|
UNSPECIFIED
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Setpoint
|
-10 °C
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Type
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CUSTOM
|
Details
|
stirred for 15 min at −10° C
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
A 250 mL 3-neck round bottom flask was equipped with a magnetic stirrer
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at −10° C. for 2.5 h
|
Duration
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2.5 h
|
Type
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CUSTOM
|
Details
|
equipped with mechanical stirrer
|
Type
|
ADDITION
|
Details
|
After the addition
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Type
|
STIRRING
|
Details
|
the mixture was stirred for 5 min at −78° C.
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The dry ice/acetone bath was removed
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was back-extracted with EtOAc (2×0.2 L)
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with brine (2×0.5 L)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](CCOCOC1=C(C=CC(=C1)OCOCC[Si](C)(C)C)C=1C(OC2=CC(=CC=C2C1CBr)OCOCC[Si](C)(C)C)=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |